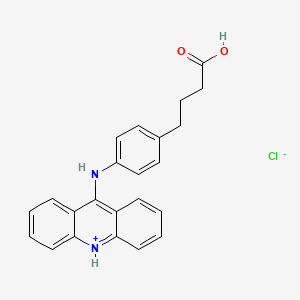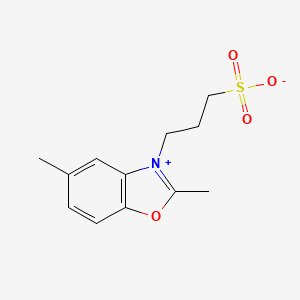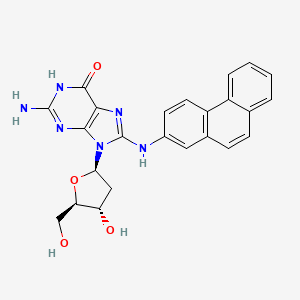
Guanosine, 2'-deoxy-8-(2-phenanthrenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Deoxyguanosin-8-yl)-2-aminophenanthrene is a compound formed by the reaction of 2-aminophenanthrene with deoxyguanosine at the 8-position of the guanine base. This compound is of significant interest due to its role in the study of DNA adducts, which are alterations in DNA structure caused by the binding of chemical compounds. These adducts can lead to mutations and are often studied in the context of carcinogenesis and DNA repair mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Deoxyguanosin-8-yl)-2-aminophenanthrene typically involves the reaction of 2-aminophenanthrene with deoxyguanosine under specific conditions that facilitate the formation of the adduct. One common method involves the use of a modified ‘ultra-mild’ DNA synthesis protocol. This protocol allows for the incorporation of the compound into oligonucleotides with high efficiency and without compromising the integrity of the base-labile acetyl group at the N8 position of deoxyguanosine .
Industrial Production Methods
This would include the use of solid-phase synthesis techniques and the development of efficient deprotection conditions to ensure the stability of the compound during production .
化学反応の分析
Types of Reactions
N-(Deoxyguanosin-8-yl)-2-aminophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used.
科学的研究の応用
N-(Deoxyguanosin-8-yl)-2-aminophenanthrene has several scientific research applications, including:
Chemistry: Used as a model compound to study the formation and repair of DNA adducts.
Biology: Investigated for its role in mutagenesis and the biological effects of DNA damage.
Medicine: Studied in the context of carcinogenesis and the development of cancer therapies.
作用機序
The mechanism of action of N-(Deoxyguanosin-8-yl)-2-aminophenanthrene involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, potentially causing mutations. The compound’s effects are mediated through its binding to the guanine base in DNA, which can disrupt normal base pairing and lead to errors during DNA synthesis .
類似化合物との比較
Similar Compounds
N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene: Another DNA adduct formed by the reaction of 2-acetylaminofluorene with deoxyguanosine.
N-(Deoxyguanosin-8-yl)-2-aminofluorene: A similar compound where the acetyl group is replaced by an amino group.
Uniqueness
N-(Deoxyguanosin-8-yl)-2-aminophenanthrene is unique due to its specific structure and the nature of its interaction with DNA. Unlike other similar compounds, it forms a distinct adduct that can be used to study specific mechanisms of DNA damage and repair. Its unique properties make it a valuable tool in the investigation of mutagenesis and carcinogenesis .
特性
CAS番号 |
99504-05-9 |
|---|---|
分子式 |
C24H22N6O4 |
分子量 |
458.5 g/mol |
IUPAC名 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(phenanthren-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C24H22N6O4/c25-23-28-21-20(22(33)29-23)27-24(30(21)19-10-17(32)18(11-31)34-19)26-14-7-8-16-13(9-14)6-5-12-3-1-2-4-15(12)16/h1-9,17-19,31-32H,10-11H2,(H,26,27)(H3,25,28,29,33)/t17-,18+,19+/m0/s1 |
InChIキー |
LNZCLSRHPHZVRV-IPMKNSEASA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C=C5)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C=C5)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



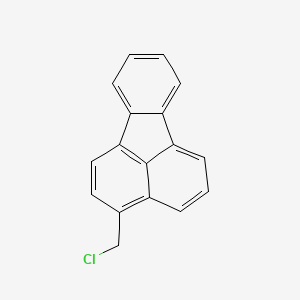
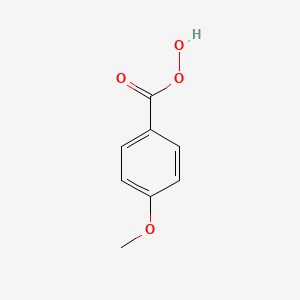

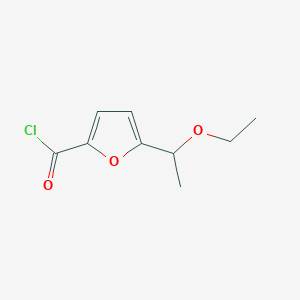
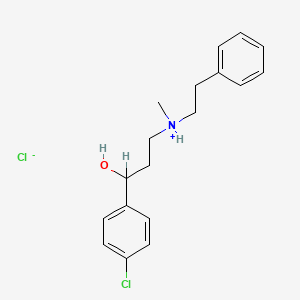
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)

